molecular formula C21H18BrN3 B11442149 2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11442149
M. Wt: 392.3 g/mol
InChI Key: IBBADIIJMMSOPB-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with substituted benzaldehydes and brominated compounds under acidic or basic conditions . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like copper(I) iodide or palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Properties

Molecular Formula

C21H18BrN3

Molecular Weight

392.3 g/mol

IUPAC Name

2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18BrN3/c1-14-6-9-18(10-7-14)23-21-20(16-4-3-5-17(22)12-16)24-19-11-8-15(2)13-25(19)21/h3-13,23H,1-2H3

InChI Key

IBBADIIJMMSOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC(=CC=C4)Br

Origin of Product

United States

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